molecular formula C8H6F3NO B1310399 2-(Trifluoromethyl)benzaldehyde oxime CAS No. 74467-00-8

2-(Trifluoromethyl)benzaldehyde oxime

Cat. No. B1310399
CAS RN: 74467-00-8
M. Wt: 189.13 g/mol
InChI Key: GBZLIAANNYDSOB-LFYBBSHMSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzaldehyde is given by the formula C8H5F3O . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzaldehyde is a clear colorless to slightly yellow liquid . It has a molecular weight of 174.1199 and a density of 1.32 g/mL at 25 °C .

Scientific Research Applications

Preparation of Dihydropyridine Derivatives

“2-(Trifluoromethyl)benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These compounds are of interest in medicinal chemistry due to their wide range of biological activities.

Wittig-Horner Reaction

This compound has also been used in the Wittig-Horner reaction to produce methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate . The Wittig-Horner reaction is a useful method for the synthesis of stilbenes and other trans-alkenes.

Synthesis of Trifluoromethylated Compounds

As a trifluoromethylated compound, “2-(Trifluoromethyl)benzaldehyde” can be used in the synthesis of other trifluoromethylated organic compounds . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to improve the biological activity of compounds.

Building Block in Organic Synthesis

“2-(Trifluoromethyl)benzaldehyde” serves as a building block in organic synthesis . It can be used to introduce the trifluoromethyl group and the aldehyde group into a molecule, which can then undergo further reactions.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

(NE)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZLIAANNYDSOB-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425940
Record name 2-(trifluoromethyl)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzaldehyde oxime

CAS RN

74467-00-8
Record name 2-(trifluoromethyl)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol) was dissolved in ethanol (200 mL), and added with sodium hydroxide (12.00 g, 300.0 mmol) dissolved in purified water (50 mL). Hydrochloric acid hydroxylamine (16.68 g, 240 mmol) dissolved in purified water (50 mL) was added thereto, followed by stirring for 3 hours. After the reaction was completed, the resultant product was added with ice. The produced solid was filtered, washed with purified water (600 mL), and dried so as to provide a white solid required compound (32.15 g, 171 mmol, 85%).
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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